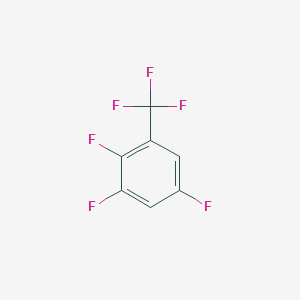

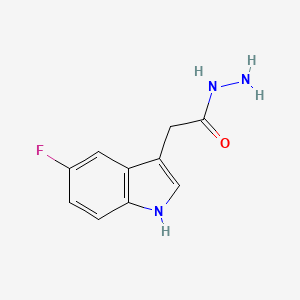

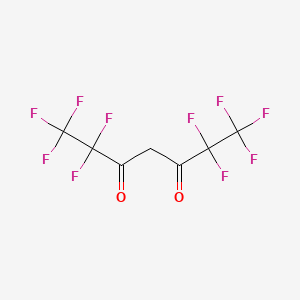

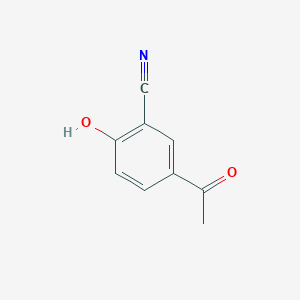

![molecular formula C7H5ClO3S B3031545 2,3-Dihydrothieno[3,4-b][1,4]dioxine-5-carbonyl chloride CAS No. 477587-17-0](/img/structure/B3031545.png)

2,3-Dihydrothieno[3,4-b][1,4]dioxine-5-carbonyl chloride

Übersicht

Beschreibung

2,3-Dihydrothieno[3,4-b][1,4]dioxine-5-carbonyl chloride is a chemical compound that is part of a broader class of organic compounds known as thiophenes. These compounds are characterized by a sulfur atom incorporated into a heterocyclic ring. The specific structure of 2,3-dihydrothieno[3,4-b][1,4]dioxine indicates the presence of a dioxine moiety, which is a type of oxygen-containing heterocycle, fused to the thiophene ring. This compound is of interest due to its potential applications in various chemical reactions and material science, such as the synthesis of polymers with unique properties.

Synthesis Analysis

The synthesis of related compounds has been explored in various studies. For instance, the Lewis base-catalyzed addition of 1,3-dithiane to electrophiles is a method that could potentially be adapted for the synthesis of compounds similar to 2,3-dihydrothieno[3,4-b][1,4]dioxine derivatives . Additionally, a tandem palladium-catalyzed oxidative aminocarbonylation-cyclization process has been used to synthesize dihydrobenzo[1,4]dioxine derivatives, which share some structural similarities with the compound of interest . These methods highlight the potential synthetic routes that could be explored for the synthesis of this compound.

Molecular Structure Analysis

The molecular structure of compounds within this family has been established through various analytical techniques. X-ray diffraction analysis has been used to determine the configuration around double bonds in similar compounds, which could be indicative of the structural characteristics of this compound . Understanding the molecular structure is crucial for predicting the reactivity and physical properties of the compound.

Chemical Reactions Analysis

The reactivity of 2,3-dihydrothieno[3,4-b][1,4]dioxine derivatives can be inferred from related studies. For example, the electrochemical synthesis of polymers based on a similar monomer, 4-(2,3-dihydrothieno[3,4-6][1,4][dioxin-5-yl) aniline, suggests that these compounds can participate in polymerization reactions to form novel materials . This indicates that this compound could also be used in the synthesis of polymers with desirable properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are often characterized using techniques such as infrared (IR) spectroscopy, gas chromatography-mass spectrometry (GC-MS), and nuclear magnetic resonance (NMR) spectroscopy . These methods provide information on the functional groups present, molecular weight, and the electronic environment of the atoms within the molecule. Additionally, the electrochemical properties can be studied using cyclic voltammetry and electrochemical impedance spectroscopy, which are particularly relevant for materials intended for electronic or photovoltaic applications .

Wissenschaftliche Forschungsanwendungen

Anticonvulsant Applications : Research by Kulandasamy et al. (2010) demonstrated the potential of ethyl 7-({2-[(substituted)carbonyl]hydrazino}carbonyl)-2,3-dihydrothieno [3,4-b][1,4]dioxine-5-carboxylates as anticonvulsants. These compounds, derived from 2,3-Dihydrothieno[3,4-b][1,4]dioxine-5-carbonyl chloride, showed significant protection against induced seizures, especially naphthyloxy-substituted derivatives (Kulandasamy, Adhikari, Taranalli, & Venkataswamy, 2010).

Electrochemical and Capacitive Properties : A study by Mo et al. (2015) explored the electrochemical properties of alkyl functionalized bithiophene end-capped with 3,4-ethylenedioxythiophene units. They found that the resulting polymers exhibited good cycle ability and favorable capacitive performance, making them promising materials for supercapacitors (Mo, Zhou, Ma, Xu, Jiang, & Zhu, 2015).

Solid-State Characterization and Applications : Subramanian et al. (2019) focused on the solid-state characterization of 2,3-Dihydrothieno[3,4-b][1,4]dioxine-2-carboxylic acid, a comonomer derived from 3,4-ethylenedioxythiophene, designed to introduce hydrophilicity into copolymers. This research is crucial for understanding the compound's application in various fields (Subramanian, Rowland, Yap, & Martin, 2019).

Electrochromic Materials : Kumar et al. (1998) investigated alkyl-substituted and unsubstituted poly(3,4-alkylenedioxythiophene)s synthesized using 3,4-alkylenedioxythiophene derivative monomers. They found these materials to be useful in electrochromic applications, demonstrating their potential in display and smart window technologies (Kumar, Welsh, Morvant, Piroux, Abboud, & Reynolds, 1998).

Selective Recognition Applications : Dong et al. (2015) synthesized and characterized novel chiral PEDOTs for selective recognition of 3,4‐dihydroxyphenylalanine enantiomers. This application is particularly significant in stereoselective recognition, which is a crucial aspect of biochemical and pharmaceutical research (Dong, Lu, Duan, Xu, Hu, Zhang, Zhu, Sun, Ming, Wang, & Zhen, 2015).

Wirkmechanismus

Target of Action

It’s structurally similar to 2-chloromethyl-2,3-dihydrothieno[3,4-b][1,4]dioxine, which is an intermediate in the synthesis of poly(sulfobetaine-3,4-ethylenedioxythiophene) (psbedot), a conjugated polymer .

Mode of Action

It’s structurally similar to 2-chloromethyl-2,3-dihydrothieno[3,4-b][1,4]dioxine, which acts as an intermediate during the multi-step synthesis of psbedot .

Biochemical Pathways

It’s structurally similar to 2-chloromethyl-2,3-dihydrothieno[3,4-b][1,4]dioxine, which is involved in the synthesis of psbedot, a conjugated polymer .

Eigenschaften

IUPAC Name |

2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carbonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClO3S/c8-7(9)6-5-4(3-12-6)10-1-2-11-5/h3H,1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHPVCHMDVVGUMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(SC=C2O1)C(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60428781 | |

| Record name | 2,3-Dihydrothieno[3,4-b][1,4]dioxine-5-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60428781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

477587-17-0 | |

| Record name | 2,3-Dihydrothieno[3,4-b][1,4]dioxine-5-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60428781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

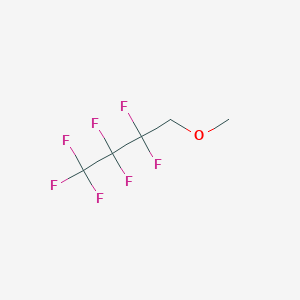

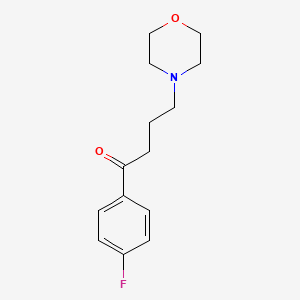

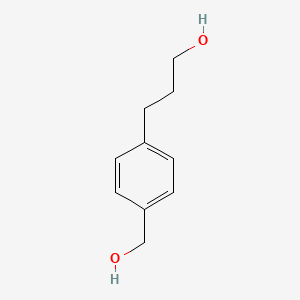

![cis-6-Azabicyclo[3.2.0]heptan-7-one](/img/structure/B3031483.png)